![molecular formula C9H9N3O B8782690 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one
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Overview
Description
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 5-position of the pyrazole ring and an ethanone group at the 3-position of the pyridine ring.
Preparation Methods
The synthesis of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure . Industrial production methods often involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, a solvent mixture of ethanol and dimethylformamide (1:1) has been found to be effective in dissolving reactants and facilitating the reaction .
Chemical Reactions Analysis
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are crucial for cell survival and growth .
Comparison with Similar Compounds
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent kinase inhibitory activities and are being explored for cancer treatment.
Riociguat (BAY 63-2521): This compound, which includes a pyrazolopyridine structure, is used as a therapeutic agent for pulmonary hypertension.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development and material science applications.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5-3-7-8(4-10-5)11-12-9(7)6(2)13/h3-4H,1-2H3,(H,11,12) |
InChI Key |
RABKVTYWFCXGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NN=C2C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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